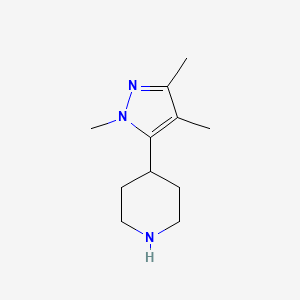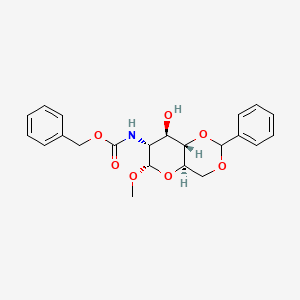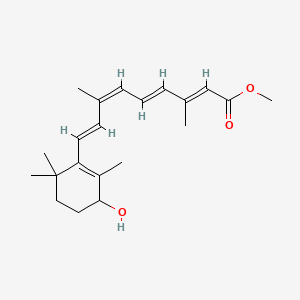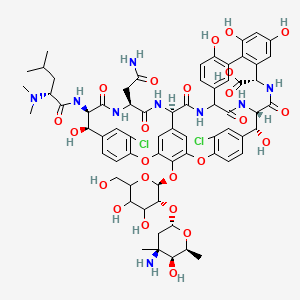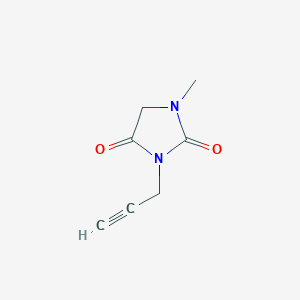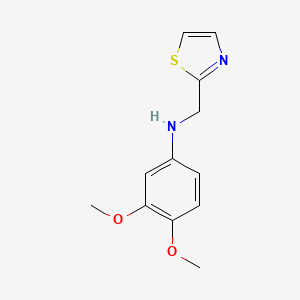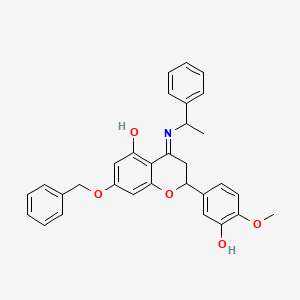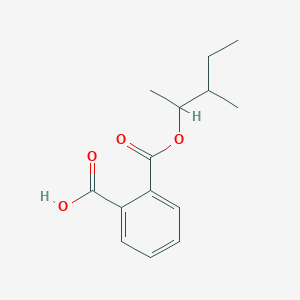
Mono(3-Methyl-2-pentyl) Phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(3-Methyl-2-pentyl) Phthalate is a phthalate ester with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . Phthalates are widely known for their use as plasticizers, which enhance the flexibility and durability of plastic products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-Methyl-2-pentyl) Phthalate typically involves the esterification of phthalic anhydride with 3-methyl-2-pentanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Mono(3-Methyl-2-pentyl) Phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 3-methyl-2-pentanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 3-methyl-2-pentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学的研究の応用
Mono(3-Methyl-2-pentyl) Phthalate is used extensively in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: In studies related to the biodegradation of phthalates and their environmental impact.
Medicine: Research on the potential endocrine-disrupting effects of phthalates.
Industry: Used in the development of new plasticizers and materials with enhanced properties.
作用機序
The mechanism of action of Mono(3-Methyl-2-pentyl) Phthalate involves its interaction with various molecular targets. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. It affects the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes . At the cellular level, it interacts with nuclear receptors in neural structures, potentially leading to neurological disorders .
類似化合物との比較
Mono(3-Methyl-2-pentyl) Phthalate can be compared with other phthalates such as:
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DiBP)
Uniqueness
This compound is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for specific research applications, particularly in the study of esterification and hydrolysis reactions .
特性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
2-(3-methylpentan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-4-9(2)10(3)18-14(17)12-8-6-5-7-11(12)13(15)16/h5-10H,4H2,1-3H3,(H,15,16) |
InChIキー |
KUGCEWICPJYZGH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


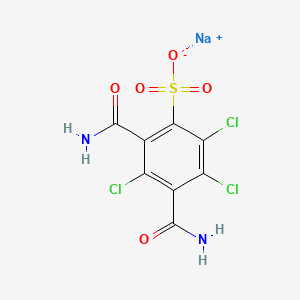
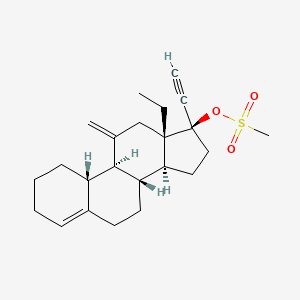
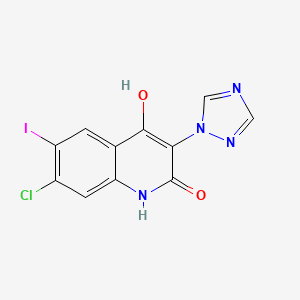
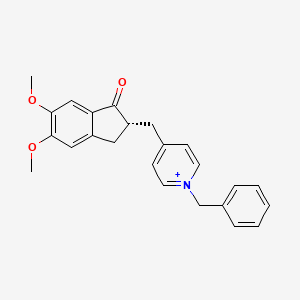
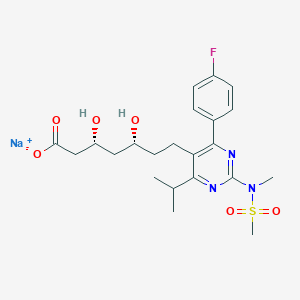
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
